molecular formula C12H15ClO2 B14039969 1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one

1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one

Cat. No.: B14039969
M. Wt: 226.70 g/mol
InChI Key: NUWCEIUTFUZOPM-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H15ClO2 It is a derivative of propiophenone, characterized by the presence of a chloromethyl group and an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 4-(chloromethyl)-2-ethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

[ \text{4-(Chloromethyl)-2-ethoxybenzene} + \text{Propionyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: this compound can be oxidized to 1-(4-(Chloromethyl)-2-ethoxyphenyl)propanoic acid.

    Reduction: Reduction yields 1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-ol.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The presence of the chloromethyl group allows for potential covalent binding to target proteins, while the ethoxy group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-1-propanone: Similar structure but lacks the ethoxy group.

    1-(4-Bromophenyl)-1-propanone: Similar structure but has a bromine atom instead of a chlorine atom.

    1-(4-Methylphenyl)-1-propanone: Similar structure but has a methyl group instead of a chloromethyl group.

Uniqueness

1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one is unique due to the combination of the chloromethyl and ethoxy groups on the phenyl ring

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-[4-(chloromethyl)-2-ethoxyphenyl]propan-1-one

InChI

InChI=1S/C12H15ClO2/c1-3-11(14)10-6-5-9(8-13)7-12(10)15-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

NUWCEIUTFUZOPM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)CCl)OCC

Origin of Product

United States

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